1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a fluorophenyl group and a diazaspirodecane core in its structure makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. The final product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one: Similar structure with a different position of the fluorine atom.
1-(3-Chlorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one: Similar structure with a chlorine atom instead of fluorine.
1-(3-Methylphenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1184918-56-6 |
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Molecular Formula |
C15H19FN2O |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C15H19FN2O/c1-11-10-15(7-8-17-11)6-5-14(19)18(15)13-4-2-3-12(16)9-13/h2-4,9,11,17H,5-8,10H2,1H3 |
InChI Key |
HJUYUEUGWBGQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC(=O)N2C3=CC(=CC=C3)F)CCN1 |
Origin of Product |
United States |
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